Furconazole - 112839-33-5

Furconazole

Catalog Number: EVT-433943
CAS Number: 112839-33-5
Molecular Formula: C15H14Cl2F3N3O2
Molecular Weight: 396.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Furconazole belongs to the triazole class of antifungals, which are widely utilized in both human medicine and agriculture. Its chemical structure and mode of action are similar to those of fluconazole and other azole derivatives, making it an important compound in the management of fungal diseases in plants. The compound has been documented in several patents and scientific literature, indicating its relevance in both research and practical applications .

Synthesis Analysis

The synthesis of furconazole can be achieved through various chemical pathways, often involving the construction of the triazole ring and subsequent modifications to introduce functional groups that enhance its antifungal properties.

Key Synthesis Methods

  1. Triazole Ring Formation: A common approach involves the reaction of a suitable precursor with hydrazine or a hydrazone derivative to form the triazole ring. This step is crucial as it determines the core structure of furconazole.
  2. Functional Group Modifications: Following ring formation, further chemical reactions such as alkylation or acylation may be employed to introduce additional functional groups that enhance biological activity or improve solubility.
  3. Use of Catalysts: Catalytic methods, including the use of metal catalysts, can facilitate certain reactions under milder conditions, improving yields and reducing by-products.

For example, a synthetic route might begin with the formation of a substituted triazole followed by specific modifications that lead to furconazole .

Molecular Structure Analysis

Furconazole has a complex molecular structure characterized by:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Functional Groups: Various substituents that influence its solubility and interaction with biological targets.

Structural Data

  • Molecular Formula: C₁₄H₁₃ClF₂N₄O
  • Molecular Weight: Approximately 320.74 g/mol
  • 3D Structure: The spatial arrangement of atoms can be analyzed using computational chemistry methods to predict its interactions with target enzymes involved in ergosterol biosynthesis.

This structural information is essential for understanding how furconazole interacts with fungal cells at the molecular level.

Chemical Reactions Analysis

Furconazole participates in several chemical reactions relevant to its function as an antifungal agent:

  1. Ergosterol Biosynthesis Inhibition: Furconazole inhibits the enzyme lanosterol demethylase, which is crucial for converting lanosterol into ergosterol. This inhibition disrupts cell membrane integrity in fungi.
  2. Reactivity with Nucleophiles: The presence of electrophilic centers allows furconazole to react with nucleophiles, potentially leading to modifications that can alter its activity or stability.
  3. Degradation Pathways: Understanding how furconazole degrades under various environmental conditions is vital for assessing its persistence and effectiveness as a fungicide.

These reactions underscore the compound's role as an effective agent against fungal pathogens.

Mechanism of Action

Furconazole exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis:

  • Target Enzyme: The primary target is lanosterol demethylase (CYP51), which catalyzes a key step in ergosterol synthesis.
  • Disruption of Membrane Integrity: By inhibiting this enzyme, furconazole leads to reduced ergosterol levels, resulting in compromised membrane structure and function in fungal cells.
  • Cell Death: The disruption ultimately causes cell death due to increased permeability and loss of essential cellular functions.

This mechanism highlights furconazole's effectiveness against a broad spectrum of fungal species.

Physical and Chemical Properties Analysis

Furconazole exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under normal storage conditions but may degrade when exposed to extreme pH or light.

Relevant Data

  • Melting Point: Approximately 120–125 °C
  • pKa Value: Indicates acidic or basic nature; relevant for predicting behavior in biological systems.

These properties are critical for determining application methods and formulations in agricultural settings.

Applications

Furconazole finds numerous applications primarily within agriculture:

  1. Agricultural Fungicide: Used extensively to control fungal diseases in crops such as rice, soybean, and wheat.
  2. Seed Treatment: Enhances seedling growth by protecting against soil-borne pathogens during early development.
  3. Research Applications: Utilized in studies investigating fungal resistance mechanisms and developing new antifungal agents.

The versatility of furconazole makes it an essential compound for both agricultural productivity and scientific research into antifungal therapies .

Introduction to Fluconazole: Pharmacological Classification and Historical Context

Triazole Antifungals: Structural and Functional Classification

Fluconazole belongs to the triazole subclass of azole antifungals, characterized by a core structure containing a five-membered ring with three nitrogen atoms (1,2,4-triazole). This molecular architecture distinguishes it from earlier imidazole antifungals (e.g., ketoconazole), which feature a two-nitrogen imidazole ring. The triazole configuration confers enhanced target specificity for fungal cytochrome P450 enzymes while reducing affinity for mammalian cytochrome P450 systems, thereby improving its safety profile [1] [5].

Functionally, fluconazole inhibits ergosterol biosynthesis—a critical component of fungal cell membranes—through targeted inhibition of lanosterol 14α-demethylase. This cytochrome P450-dependent enzyme (encoded by the ERG11 gene) catalyzes the conversion of lanosterol to ergosterol. By binding to the enzyme's heme cofactor, fluconazole depletes ergosterol and causes accumulation of toxic methylated sterols, ultimately disrupting membrane fluidity and function [1] [2].

A defining pharmacological feature is its water solubility, which contrasts with the lipophilic nature of other azoles. This property enables extensive tissue penetration, including into cerebrospinal fluid (~60-80% of serum concentrations) and urine. Additionally, fluconazole exhibits minimal protein binding (11-12%) and demonstrates linear pharmacokinetics, allowing predictable dosing [1] [8].

Table 1: Comparative Properties of Major Azole Antifungals

PropertyFluconazoleKetoconazoleItraconazole
Azole ClassTriazoleImidazoleTriazole
Water SolubilityHighLowLow
Bioavailability (%)>90VariableVariable
CSF PenetrationHighNegligibleModerate
Primary ExcretionRenal (80%)HepaticHepatic

Historical Development and Food and Drug Administration Approval Timeline

The development of fluconazole originated at Pfizer Central Research (UK) in 1978 as part of a program to create systemic antifungals with improved safety and pharmacokinetics over amphotericin B and ketoconazole. Medicinal chemists focused on synthesizing bis-triazole tertiary alcohol derivatives to overcome metabolic instability and lipophilicity limitations [8]. Key milestones include:

  • 1981: Synthesis of lead compound UK-47,265 (later named fluconazole), identified through murine candidiasis models where it demonstrated 100-fold greater potency than ketoconazole [8].
  • 1988: Initial commercial launch following clinical trials demonstrating efficacy against mucosal and systemic fungal infections [3].
  • 1990: Food and Drug Administration approval for oral tablets (50 mg, 100 mg, 200 mg strengths) on January 29 [9].
  • 1993: Approval for oral suspension formulation (50 mg/5 mL, 200 mg/5 mL) on December 23 [9].
  • 1994: Supplemental approval for 150 mg single-dose tablet for vaginal candidiasis on June 30 [9].

This timeline coincided with the human immunodeficiency virus/acquired immunodeficiency syndrome epidemic, during which fluconazole became essential for managing opportunistic fungal infections. Its intravenous formulation (approved 1990) provided critical flexibility for treating critically ill patients [6] [8].

Table 2: Key Events in Fluconazole Development and Regulatory History

YearEvent
1978Research program initiated at Pfizer to develop systemic triazole antifungals
1981Synthesis and preclinical validation of fluconazole (UK-47,265)
1988First commercial launch globally
1990Food and Drug Administration approves oral tablets (January 29)
1993Food and Drug Administration approves oral suspension (December 23)
1994Food and Drug Administration approves 150 mg single-dose tablet (June 30)
2004First generic approvals (e.g., Mylan Laboratories Inc., July 29)

Scope of Antifungal Activity: Spectrum and Limitations

Fluconazole exhibits concentration-dependent fungistatic activity against a defined spectrum of pathogenic fungi:

Susceptible Organisms:

  • Candida species: Most Candida albicans isolates (MIC ≤2 µg/mL), Candida parapsilosis, and Candida tropicalis [1] [3].
  • Cryptococcus neoformans: Primary agent for maintenance therapy of cryptococcal meningitis [1] [10].
  • Dimorphic fungi: Limited efficacy against Coccidioides immitis (especially meningitis), Histoplasma capsulatum, and Blastomyces dermatitidis in non-severe cases [1] [3].

Intrinsic Limitations:

  • Candida krusei: Universally resistant due to reduced affinity of its lanosterol demethylase for fluconazole [1] [3].
  • Candida glabrata: Exhibits dose-dependent susceptibility (MIC 16-32 µg/mL), with 15-20% of strains fully resistant [1] [4].
  • Molds: No activity against Aspergillus species, Fusarium species, or Mucorales due to inherent resistance mechanisms [3] [10].

Acquired Resistance Mechanisms:

  • Target Alteration: Mutations in the ERG11 gene reduce fluconazole binding affinity while preserving enzymatic function [1] [2].
  • Efflux Pumps: Overexpression of ATP-binding cassette transporters (CDR1, CDR2) and major facilitator superfamily pumps (MDR1) decrease intracellular drug accumulation [1] [4].
  • Tolerance Phenomena: Physiological adaptations in Candida albicans involving cell wall integrity and membrane stress response pathways enable survival despite drug exposure [2].

Resistance emergence correlates strongly with subtherapeutic exposure, particularly in patients receiving doses between 2-6 mg/kg/day—a range insufficient for suppression but permissive for resistant subpopulations [4].

Table 3: Molecular Mechanisms of Fluconazole Resistance in Pathogenic Yeasts

MechanismGenes/Proteins InvolvedFunctional Consequence
Target Site AlterationERG11 Missense MutationsReduced Drug Binding to 14α-Demethylase
Efflux Pump OverexpressionCDR1, CDR2 (ABC Transporters); MDR1 (MFS)Enhanced Drug Efflux from Cells
Biofilm FormationExtracellular Matrix ComponentsReduced Drug Penetration and Adaptive Resistance
Cell Wall RemodelingChitin Synthases; HSP90 SignalingEnhanced Membrane Stability Under Drug Stress

Properties

CAS Number

112839-33-5

Product Name

Furconazole

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-5-(2,2,2-trifluoroethoxy)oxolan-2-yl]methyl]-1,2,4-triazole

Molecular Formula

C15H14Cl2F3N3O2

Molecular Weight

396.2 g/mol

InChI

InChI=1S/C15H14Cl2F3N3O2/c16-10-1-2-11(12(17)5-10)14(6-23-9-21-8-22-23)4-3-13(25-14)24-7-15(18,19)20/h1-2,5,8-9,13H,3-4,6-7H2

InChI Key

ULCWZQJLFZEXCS-UHFFFAOYSA-N

SMILES

C1CC(OC1OCC(F)(F)F)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CC(OC1OCC(F)(F)F)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.